

An In-depth Technical Guide to the Molecular Structure of Methyl 5-aminonicotinate

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Compound of Interest

Compound Name: Methyl 5-aminonicotinate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminonicotinate is a pyridinecarboxylate derivative that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of nicotinic acid (Vitamin B3), it serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of **Methyl 5-aminonicotinate**, with a focus on experimental data and methodologies relevant to researchers in the field.

Molecular Structure and Chemical Properties

Methyl 5-aminonicotinate is characterized by a pyridine ring substituted with an amino group at the 5-position and a methyl ester group at the 3-position. This arrangement of functional groups imparts specific chemical properties that are crucial for its role as a synthetic intermediate.

Table 1: Chemical Identifiers and Properties of **Methyl 5-aminonicotinate**

Property	Value	Source
IUPAC Name	methyl 5-aminopyridine-3-carboxylate	N/A
Synonyms	5-Aminonicotinic acid methyl ester	N/A
CAS Number	36052-25-2	[1]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	N/A
Molecular Weight	152.15 g/mol	N/A
SMILES	<chem>COC(=O)c1cncc(N)c1</chem>	N/A
InChI	InChI=1S/C7H8N2O2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,8H2,1H3	N/A
Melting Point	135-137 °C	N/A
Boiling Point	319.4 °C at 760 mmHg	N/A
Appearance	Off-white solid	N/A

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of **Methyl 5-aminonicotinate**. While experimental spectra for this specific compound are not readily available in public databases, the following sections provide predicted data based on the analysis of structurally similar compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of **Methyl 5-aminonicotinate** is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons.

The chemical shifts are influenced by the electronic effects of the amino and ester functional groups.

Table 2: Predicted ^1H NMR Data for **Methyl 5-aminonicotinate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.3	s	1H	H-2 (Pyridine ring)
~7.8	t	1H	H-4 (Pyridine ring)
~7.2	s	1H	H-6 (Pyridine ring)
~5.8	br s	2H	-NH ₂
~3.8	s	3H	-OCH ₃

Note: Predicted data based on analysis of similar compounds. Actual experimental values may vary.

^{13}C NMR (Carbon-13 NMR) Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen heteroatom and the substituents.

Table 3: Predicted ^{13}C NMR Data for **Methyl 5-aminonicotinate**

Chemical Shift (δ , ppm)	Assignment
~166	C=O (ester)
~148	C-6 (Pyridine ring)
~145	C-2 (Pyridine ring)
~138	C-5 (Pyridine ring)
~125	C-3 (Pyridine ring)
~120	C-4 (Pyridine ring)
~52	-OCH ₃

Note: Predicted data based on analysis of similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 5-aminonicotinate** will exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Expected IR Absorption Bands for **Methyl 5-aminonicotinate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (amine)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (methyl)
~1720	Strong	C=O stretch (ester)
1620-1580	Medium to Strong	C=C and C=N stretch (pyridine ring)
~1250	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak $[M]^+$ is expected at m/z 152.

Experimental Protocols

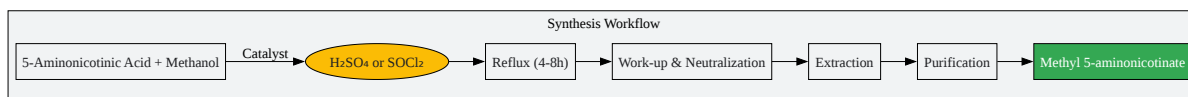
Synthesis of Methyl 5-aminonicotinate

A common method for the synthesis of **Methyl 5-aminonicotinate** is the esterification of 5-aminonicotinic acid with methanol in the presence of an acid catalyst.

Protocol: Fischer Esterification of 5-Aminonicotinic Acid

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, suspend 5-aminonicotinic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.
- **Catalyst Addition:** Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (e.g., 0.1-0.2 equivalents), to the stirred suspension.
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- **Neutralization:** Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude **Methyl 5-aminonicotinate** by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

on silica gel.



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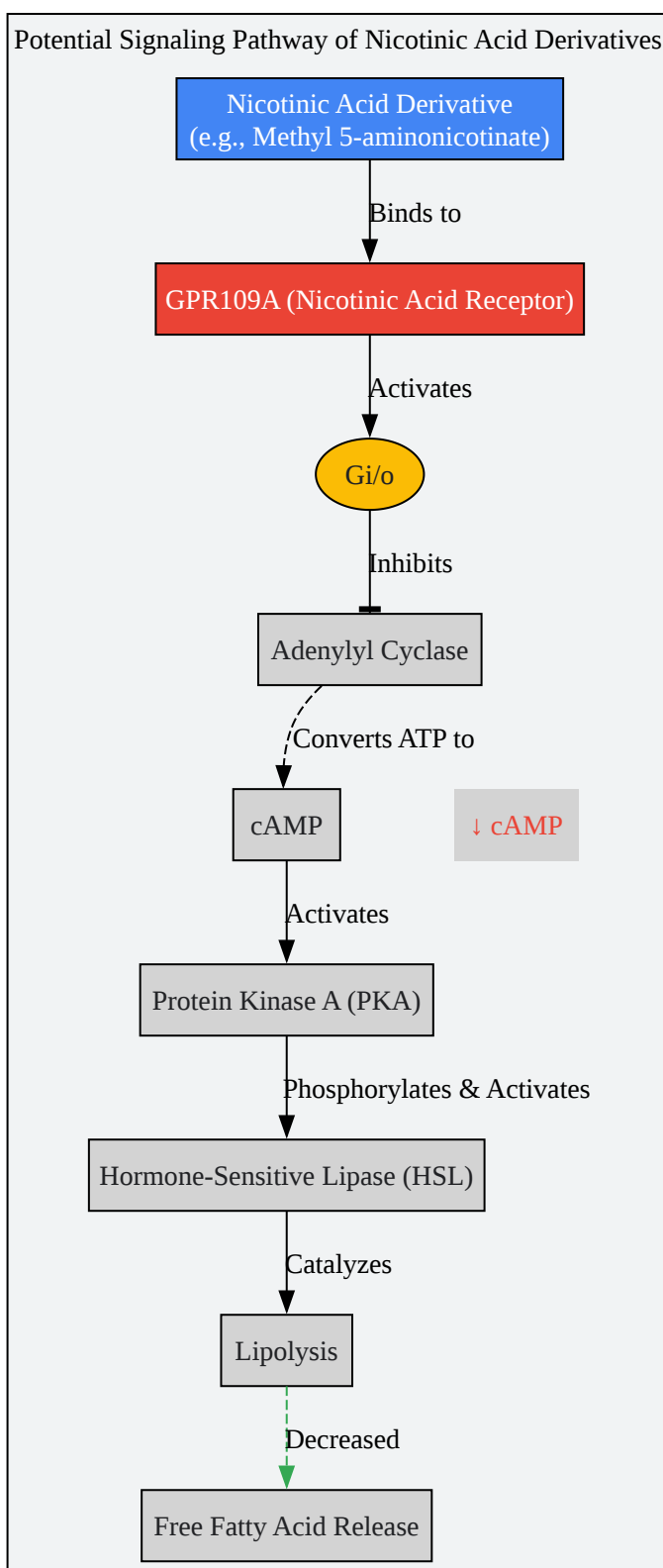
*Synthesis workflow for **Methyl 5-aminonicotinate**.*

Biological Activity and Signaling Pathways

Nicotinic acid and its derivatives are known to exert a variety of biological effects. While specific studies on the biological targets of **Methyl 5-aminonicotinate** are limited, its structural similarity to nicotinic acid suggests potential interactions with nicotinic acid receptors, such as GPR109A (HM74A), which are involved in lipid metabolism.

Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase in adipocytes. This ultimately results in decreased lipolysis and a reduction in the release of free fatty acids into the bloodstream.

Furthermore, derivatives of nicotinic acid are being investigated for their potential as anticancer and antimicrobial agents. The pyridine ring serves as a key pharmacophore in many of these applications.



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Potential GPR109A-mediated signaling pathway.

Conclusion

Methyl 5-aminonicotinate is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutic agents. This technical guide has provided a summary of its molecular structure, physicochemical properties, and a general protocol for its synthesis. While experimental spectroscopic and biological data for this specific compound are not extensively available, the information provided, based on related structures and established principles, serves as a solid foundation for researchers. Further investigation into the specific biological targets and mechanisms of action of **Methyl 5-aminonicotinate** is warranted to fully elucidate its therapeutic potential.

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References

- 1. 36052-25-2 Cas No. | Methyl 5-aminonicotinate | Apollo [store.apolloscientific.co.uk]
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